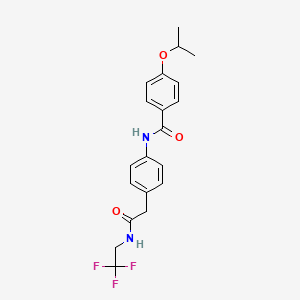

4-isopropoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-isopropoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide" is a benzamide derivative, a class of compounds that have been extensively studied for their pharmacological properties. Benzamide derivatives are known for their diverse biological activities, including anticonvulsant, antibacterial, and gastrokinetic effects. The structure of the compound suggests potential biological activity, given the presence of functional groups known to interact with biological receptors.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the acylation of an amine group on a benzene ring. For example, in the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide, acylation and alkylation of the amino group resulted in a loss of anticonvulsant activity, while insertion of a methylene group increased toxicity . Similarly, the synthesis of 4-amino-N-[2 (diethylamino)ethyl]benzamide tetraphenylborate involved an ion-associate reaction at room temperature, demonstrating the use of green chemistry principles . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the core benzamide structure.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. For instance, the ion-associate complex of procainamide-tetraphenylborate was characterized using various spectroscopic methods, and its electronic characteristics were computed using density functional theory (DFT) . The molecular structure, including the HOMO-LUMO gap and molecular electrostatic potential, provides insights into the reactivity and interaction with biological targets. These techniques could be applied to analyze the molecular structure of "4-isopropoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide" to predict its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can alter their biological activity. For example, the hydride reduction of the amide carbonyl in 4-amino-N-(1-phenylethyl)benzamide yielded compounds with different pharmacological profiles . The modification of substituents on the benzamide core can lead to significant changes in the activity, as seen in the synthesis and evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides . Understanding these reactions can help in the design of new derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the gastrokinetic activity of certain benzamide derivatives was found to be related to their structure-activity relationships, with specific substituents enhancing the activity . The optical isomers of 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide showed different affinities for 5-HT4 receptors, indicating the importance of stereochemistry in their biological activity . These properties would need to be characterized for "4-isopropoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide" to fully understand its pharmacological potential.

Aplicaciones Científicas De Investigación

Novel Synthetic Applications

Synthesis of α-Ketoamide Derivatives : A study by A. El‐Faham et al. (2013) highlighted the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of novel α-ketoamide derivatives. These derivatives were synthesized through a carbodiimide (DIC) approach, demonstrating superior purity and yield compared to traditional methods. This process involved the ring opening of N-acylisatin and subsequent reactions leading to high-purity α-ketoamide derivatives, showcasing the compound's role in facilitating efficient chemical syntheses (El‐Faham et al., 2013).

Polymer Synthesis

Chain-Growth Polycondensation : T. Yokozawa et al. (2002) described the synthesis of well-defined aramides through chain-growth polycondensation, revealing the compound's application in polymer science. The study focused on synthesizing poly(p-benzamide) with defined molecular weight and low polydispersity, illustrating a novel approach to creating high-quality polymers. This research emphasizes the compound's utility in polymerization processes, enabling the development of materials with tailored properties (Yokozawa et al., 2002).

Antimicrobial Applications

Synthesis and Antimicrobial Properties : Carmen Limban et al. (2011) investigated the antimicrobial properties of new acylthiourea derivatives related to the compound . These derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the compound's relevance in the development of new antimicrobial agents. The study underscores the potential of such derivatives in combating microbial resistance and infections (Limban et al., 2011).

Antiviral Research

Anti-Influenza Virus Activity : A study by A. Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable activity against the avian influenza virus. This research presents a novel route to creating compounds that could serve as potent antiviral agents, especially in the context of influenza outbreaks. The findings suggest the compound's derivatives as promising candidates for further development into antiviral drugs (Hebishy et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O3/c1-13(2)28-17-9-5-15(6-10-17)19(27)25-16-7-3-14(4-8-16)11-18(26)24-12-20(21,22)23/h3-10,13H,11-12H2,1-2H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZCQJDTJPJWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol](/img/structure/B2543455.png)

![3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)

![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)

![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)

![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2543478.png)